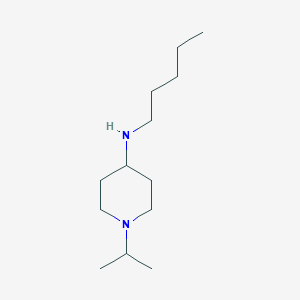

N-Pentyl-1-(propan-2-yl)piperidin-4-amine

Description

Historical Context and Evolution of Piperidine (B6355638) Derivatives in Bioactive Compound Discovery

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. mdpi.com Its history is deeply rooted in the study of alkaloids, naturally occurring compounds that have been used for medicinal purposes for centuries. The name "piperidine" itself derives from Piper, the Latin name for pepper, from which the alkaloid piperine (B192125) was first isolated. wikipedia.org

Early research in the 19th and 20th centuries focused on isolating and understanding the structures of these natural piperidine-containing alkaloids. This foundational work paved the way for synthetic chemists to use the piperidine scaffold as a cornerstone for building new molecules. nih.gov The development of synthetic methods, such as the hydrogenation of pyridine (B92270) derivatives, allowed for the large-scale production of the piperidine core, facilitating its widespread use in drug discovery programs. mdpi.com Over the decades, this has led to the incorporation of the piperidine moiety into numerous classes of therapeutic agents, demonstrating its versatility and importance. nih.gov

Structural Significance of the Piperidin-4-amine Core in Medicinal Chemistry and Drug Design

Within the broad family of piperidine derivatives, the piperidin-4-amine core represents a particularly valuable scaffold. This structure features a primary or secondary amine group at the 4-position of the piperidine ring, providing a crucial point for chemical modification and interaction with biological targets. The nitrogen atom within the piperidine ring and the exocyclic amine group can both act as basic centers and hydrogen bond donors or acceptors, which are key features for molecular recognition by proteins such as receptors and enzymes.

The conformational preference of the piperidine ring, typically a chair conformation, imparts a degree of three-dimensional structure that is often beneficial for selective binding to biological targets. wikipedia.org The ability to substitute at both the ring nitrogen (N1 position) and the 4-amino nitrogen (N4 position) allows for fine-tuning of a compound's physicochemical properties, including lipophilicity, polarity, and basicity. These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of different substituents can profoundly influence a molecule's biological activity, metabolic stability, and target selectivity. nih.govacs.org

Rationale for Academic Investigation of N-Pentyl-1-(propan-2-yl)piperidin-4-amine

While specific research on this compound is not extensively documented in public literature, the rationale for its academic investigation can be inferred from its distinct structural features. The compound combines the established piperidin-4-amine core with specific N-alkyl substituents: an isopropyl group at the N1 position and a pentyl group at the N4 position.

The investigation into this molecule is likely driven by the desire to systematically explore structure-activity relationships (SAR) within the N-substituted piperidin-4-amine class. The key rationales include:

Modulation of Lipophilicity: The addition of the five-carbon pentyl chain significantly increases the molecule's lipophilicity (fat-solubility) compared to smaller N-alkyl analogs. This property is critical for influencing how the molecule interacts with cell membranes and could enhance its ability to cross the blood-brain barrier, making it a candidate for targeting central nervous system (CNS) receptors.

Steric Influence on Binding: The branched isopropyl group on the ring nitrogen introduces specific steric bulk. This can influence the molecule's binding affinity and selectivity for its biological target. By occupying a specific region of a receptor's binding pocket, the isopropyl group may prevent interaction with off-target proteins, potentially leading to a more favorable side-effect profile.

Exploring Receptor Interactions: The combination of these N-alkyl groups creates a unique molecular shape and electronic distribution. Researchers would investigate this compound to understand how these specific substitutions affect interactions with various receptors, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes where related piperidine structures have shown activity. nih.gov

Overview of Research Areas and Methodological Approaches for this compound

The study of this compound would likely involve a multidisciplinary approach, combining synthetic chemistry, analytical characterization, and biological evaluation.

Potential Research Areas:

CNS Receptor Pharmacology: Given the lipophilic nature of the pentyl group, a primary area of investigation would be its activity on CNS targets, such as opioid, dopamine, or serotonin (B10506) receptors.

Antimicrobial Activity: Piperidine derivatives have been explored for their potential as antimicrobial agents. This compound could be screened against various bacterial or fungal strains.

Enzyme Inhibition: The scaffold could be evaluated as an inhibitor for various enzymes, where precise molecular interactions are key to activity.

Methodological Approaches:

Chemical Synthesis: A common method for synthesizing this compound would be a multi-step process. A plausible route involves the reductive amination of 1-(propan-2-yl)piperidin-4-one with pentylamine, using a reducing agent like sodium triacetoxyborohydride. This is a standard and efficient method for forming C-N bonds. chemicalbook.com

Structural and Analytical Characterization: Following synthesis, the compound's identity and purity would be confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to elucidate the molecular structure, while Mass Spectrometry (MS) would confirm its molecular weight.

Physicochemical Profiling: Key properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) would be determined experimentally or through computational models. These parameters are crucial for understanding the compound's drug-like properties.

In Vitro Biological Assays: The synthesized compound would be tested in a variety of in vitro assays. These could include receptor binding assays to determine its affinity for specific targets and functional assays (e.g., calcium flux assays) to measure its biological effect (agonist or antagonist activity). nih.gov

Computational Modeling: Molecular docking studies could be employed to predict and rationalize the binding mode of the compound within the active site of a target protein, providing insights into the observed structure-activity relationships.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound Note: These values are computationally predicted and serve as estimates for guiding research.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₂₈N₂ |

| Molecular Weight | 212.38 g/mol |

| Topological Polar Surface Area (TPSA) | 15.27 Ų |

| Predicted LogP (Lipophilicity) | 3.1 - 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 5 |

Table 2: Plausible Synthetic Route Overview

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 1-Boc-4-piperidone | Isopropylamine, Sodium triacetoxyborohydride | tert-butyl 4-(isopropylamino)piperidine-1-carboxylate | Reductive Amination |

| 2 | tert-butyl 4-(isopropylamino)piperidine-1-carboxylate | Trifluoroacetic acid (TFA) | N-(propan-2-yl)piperidin-4-amine | Boc Deprotection |

| 3 | N-(propan-2-yl)piperidin-4-amine | Pentanal, Sodium triacetoxyborohydride | This compound | Reductive Amination |

Note: This represents one of several possible synthetic strategies.

Structure

3D Structure

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N-pentyl-1-propan-2-ylpiperidin-4-amine |

InChI |

InChI=1S/C13H28N2/c1-4-5-6-9-14-13-7-10-15(11-8-13)12(2)3/h12-14H,4-11H2,1-3H3 |

InChI Key |

FRNWUSIBYNRCIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1CCN(CC1)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of N Pentyl 1 Propan 2 Yl Piperidin 4 Amine and Analogues

Established Strategies for Piperidine (B6355638) Ring System Construction

The construction of the piperidine ring is a foundational aspect of organic synthesis, with numerous methods developed to achieve this goal. These strategies can be broadly categorized into the reduction of pyridine (B92270) precursors, intramolecular cyclization of acyclic precursors, and cyclization of alkenes.

Catalytic Hydrogenation and Reduction Pathways

One of the most direct and widely used methods for synthesizing the piperidine core is the hydrogenation of pyridine and its derivatives. nih.govyoutube.com This fundamental process has evolved significantly, with modern approaches focusing on achieving high stereoselectivity under milder reaction conditions. nih.gov

Catalytic hydrogenation typically involves the use of transition metal catalysts under a hydrogen atmosphere. nih.gov A variety of heterogeneous and homogeneous catalysts have been proven effective.

Heterogeneous Catalysts: Catalysts such as Rhodium-on-carbon (Rh/C), Palladium-on-carbon (Pd/C), and Raney Nickel are frequently employed, though they often require harsh conditions, including high temperatures and pressures. nih.govorganic-chemistry.orgdtic.mil

Homogeneous Catalysts: Rhodium and Ruthenium-based homogeneous catalysts can operate under milder conditions and offer greater potential for asymmetric synthesis, enabling the production of specific chiral piperidines from prochiral pyridinium salts. dicp.ac.cnnih.gov

Beyond using hydrogen gas, transfer hydrogenation has emerged as a practical alternative. This technique utilizes hydrogen donor molecules, such as formic acid, ammonium formate, or boranes, eliminating the need for high-pressure hydrogenation equipment. organic-chemistry.orgdicp.ac.cn For instance, a rhodium-catalyzed transfer hydrogenation using a formic acid/triethylamine mixture can effectively reduce N-benzylpyridinium salts. dicp.ac.cn Similarly, borane-catalyzed, metal-free transfer hydrogenations using ammonia borane provide a practical route to various piperidines. organic-chemistry.org

Table 1: Selected Catalytic Systems for Piperidine Synthesis via Hydrogenation

| Precursor | Catalyst System | Hydrogen Source | Key Features |

|---|---|---|---|

| Pyridine Derivatives | Heterogeneous Rh/C | H₂ Gas (5 atm) | Mild conditions (80 °C), applicable to various heteroaromatics. organic-chemistry.org |

| N-benzylpyridinium salts | [RhCp*Cl₂]₂ / KI | HCOOH/Et₃N | Transfer hydrogenation for asymmetric reduction. dicp.ac.cn |

| Pyridine Derivatives | Ruthenium(II) Complex | H₂ Gas | Asymmetric hydrogenation for complete conversion of enamines. nih.gov |

| Pyridines | Borane / Ammonia Borane | NH₃-BH₃ | Metal-free, cis-selective transfer hydrogenation. organic-chemistry.org |

| Furfurylamine | Cobalt-based catalyst | H₂ Gas | Industrial process involving ring opening and intramolecular cyclization. google.com |

Intramolecular Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization strategies construct the piperidine ring by forming a new carbon-nitrogen or carbon-carbon bond within an acyclic precursor that already contains a nitrogen atom. nih.gov This approach offers a high degree of control over the final structure based on the design of the linear substrate.

A diverse range of reactions fall under this category:

Radical-Mediated Cyclization: This involves the generation of a radical species that subsequently cyclizes to form the heterocyclic ring. For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes is effective for producing various piperidines. nih.gov

Reductive Hydroamination/Cyclization: This cascade reaction can form piperidines from substrates like 1,6-enynes. The process often involves an acid-mediated alkyne functionalization to form an iminium ion, which is then reduced and cyclized. nih.gov

Aza-Michael Reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile is a powerful method for forming the piperidine ring. nih.govrsc.org

Dipolar Cycloaddition: Intramolecular cycloaddition of N-alkenylnitrones is a well-established method for synthesizing substituted piperidines, often with high stereocontrol. iupac.org

Table 2: Examples of Intramolecular Cyclization Strategies for Piperidine Synthesis

| Reaction Type | Substrate Class | Catalyst/Reagent | Description |

|---|---|---|---|

| Radical Cyclization | Linear Amino-aldehydes | Cobalt(II) complex | Radical cyclization proceeds in good yields for various piperidines. nih.gov |

| Reductive Hydroamination | 1,6-Enynes | Acid-mediated | An iminium ion is generated, which is subsequently reduced to form the piperidine. nih.gov |

| Asymmetric aza-Michael | N-tethered α,β-unsaturated thioesters | Chiral Phosphoric Acid | Organocatalytic cyclization to form chiral 3-spiropiperidines. rsc.org |

| Dipolar Cycloaddition | N-Alkenylnitrones | Thermal | Intramolecular cycloaddition provides access to all-cis-2,3,6-trisubstituted piperidines. iupac.org |

| Electroreductive Cyclization | Imines and Dihaloalkanes | Electrochemical | A radical anion is formed, which attacks the dihaloalkane, leading to cyclization. beilstein-journals.orgnih.gov |

Alkene Cyclization and Oxidative Amination Routes

These methods utilize acyclic alkenes as substrates, forming the piperidine ring through reactions that create one or two new bonds connected to the nitrogen atom. Oxidative amination, in particular, allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov

Key methodologies include:

Gold-Catalyzed Oxidative Amination: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, using an oxidizing agent to form substituted piperidines. nih.gov

Palladium-Catalyzed Cyclization: Palladium catalysts are effective for various cyclization reactions. Wacker-type aerobic oxidative cyclization of alkenes containing a tethered nitrogen nucleophile is a notable example that can produce piperidines under mild, base-free conditions. organic-chemistry.org Asymmetric versions using chiral ligands can yield chiral β-acetoxylated piperidines with excellent enantioselectivity. organic-chemistry.org

Copper-Promoted Carboamination: Copper(II) carboxylate salts can promote the intramolecular carboamination of unactivated γ- and δ-alkenyl N-arylsulfonamides, providing an efficient route to N-functionalized piperidines. scispace.com

Targeted Chemical Synthesis of N-Pentyl-1-(propan-2-yl)piperidin-4-amine

The synthesis of the title compound requires a multi-step approach that first establishes a suitable piperidine intermediate, followed by the sequential and selective introduction of the isopropyl and pentyl groups onto the two nitrogen atoms.

Preparation of Key Piperidin-4-amine Intermediates

The most common and versatile starting point for the synthesis of 4-aminopiperidine (B84694) derivatives is N-substituted-4-piperidone. googleapis.com These piperidones can be synthesized through several classic reactions, such as the Dieckmann condensation of an aminodiester followed by hydrolysis and decarboxylation, or the Petrenko-Kritschenko piperidone synthesis. dtic.milresearchgate.net

Once the 4-piperidone is obtained, it must be converted to a 4-aminopiperidine intermediate. Two primary methods for this transformation are the Strecker synthesis and direct reductive amination.

Strecker-type Synthesis: This pathway involves a one-pot condensation of the N-substituted-4-piperidone with an amine (e.g., aniline) and a cyanide source (e.g., KCN or HCN) to yield a 4-amino-4-cyanopiperidine intermediate. google.comresearchgate.net This aminonitrile can then be hydrolyzed to the corresponding amino-amide or amino-acid, which can be further manipulated. researchgate.net A subsequent Grignard reaction can also be employed on related intermediates to introduce aryl groups at the 4-position. google.com

Direct Reductive Amination: A more direct route involves the reaction of the 4-piperidone with an amine source (such as ammonia or a primary amine) in the presence of a reducing agent. This forms the 4-aminopiperidine directly. This method is widely used for preparing N-substituted piperidin-4-amines from a corresponding piperidone. nih.govresearchgate.net

For the synthesis of the title compound, an N-protected piperidin-4-one, such as 1-Boc-4-piperidone, is an ideal starting material. This allows for the elaboration of the 4-amino group before installing the N-1 isopropyl substituent.

Table 3: Methods for Preparing Piperidin-4-amine Intermediates from 4-Piperidones

| Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Strecker Synthesis | Primary Amine, KCN/HCN | 4-Amino-4-cyanopiperidine | Forms a stable aminonitrile that can be selectively hydrolyzed. researchgate.net |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | 4-Substituted-aminopiperidine | Direct conversion of the ketone to a secondary or tertiary amine. nih.gov |

| Condensation/Hydrolysis | Primary Amine, Chloroform | 4-Amino-4-carboxyamino-piperidine | Multi-step process to form a carboxanilide derivative at the 4-position. google.com |

Application of Reductive Amination Protocols for N-Alkyl Substitution

Reductive amination is a cornerstone of amine synthesis and is the most efficient method for introducing the N-pentyl and N-1-isopropyl groups required for the target molecule. nih.govnih.gov The strategy involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine.

A plausible synthetic route to this compound starting from 1-Boc-4-piperidone is as follows:

Formation of the 4-Pentylamino Intermediate: 1-Boc-4-piperidone is reacted with pentylamine (1-aminopentane) under reductive amination conditions. A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective. This step yields tert-butyl 4-(pentylamino)piperidine-1-carboxylate.

Deprotection: The Boc protecting group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent), to give 1-pentylpiperidin-4-amine.

N-1 Isopropylation: The final isopropyl group is installed onto the piperidine ring nitrogen. This is achieved through another reductive amination, this time reacting 1-pentylpiperidin-4-amine with acetone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃ to yield the final product, this compound.

An alternative to sequential reductive aminations is direct N-alkylation using alkyl halides. researchgate.net However, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, and may require careful control of stoichiometry and reaction conditions. researchgate.net Reductive amination generally offers higher yields and cleaner conversions for these types of transformations.

Table 4: Reagents for Reductive Amination in N-Alkyl Substitution

| Amine Substrate | Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|---|

| Primary Amine | Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | Secondary Amine |

| Secondary Amine | Aldehyde/Ketone | NaBH(OAc)₃, H₂/Pd-C | Tertiary Amine |

| Piperidin-4-one | Primary Amine | NaBH(OAc)₃ | N-Substituted Piperidin-4-amine nih.gov |

| Piperidine | Alkyl Halide (Alternative) | K₂CO₃ (Base) | N-Alkyl Piperidine researchgate.net |

Selective Alkylation Strategies for N-Substituents on the Piperidine Nitrogen

The introduction of the propan-2-yl (isopropyl) group onto the piperidine nitrogen of a 4-aminopiperidine precursor is a critical step in the synthesis of this compound. Achieving selective monoalkylation at the endocyclic nitrogen without affecting the exocyclic amine (or vice versa) is paramount. Several strategies can be employed to achieve this selectivity.

One of the most common methods is reductive amination . This involves the reaction of a secondary amine precursor, such as a protected 4-aminopiperidine, with acetone. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to yield the N-isopropyl product. This method is highly efficient and avoids the use of alkyl halides.

Another widely used technique is direct N-alkylation with an alkyl halide, such as 2-bromopropane or 2-iodopropane. researchgate.net To prevent over-alkylation, which would result in a quaternary ammonium salt, the reaction conditions must be carefully controlled. researchgate.net This often involves the slow addition of the alkylating agent to the amine in the presence of a non-nucleophilic base (like N,N-diisopropylethylamine, Hünig's base) or an inorganic base (like K₂CO₃) to neutralize the acid formed during the reaction. researchgate.net The choice of solvent, temperature, and base is crucial for maximizing the yield of the desired tertiary amine.

Modern methods leveraging metallaphotoredox catalysis have also emerged as powerful tools for N-alkylation. For instance, a copper-catalyzed, visible-light-induced protocol can couple various N-nucleophiles with alkyl bromides under mild conditions, offering a broad substrate scope and overcoming challenges associated with traditional Sₙ1 or Sₙ2 mechanisms. princeton.edu Furthermore, catalytic N-alkylation using primary or secondary alcohols as the alkylating agents, often over solid acid catalysts or in the presence of metal clusters, presents a more environmentally benign "green" alternative to alkyl halides. elsevierpure.com

The selection of a suitable protecting group for the exocyclic 4-amino function is often a prerequisite for these strategies. A tert-butoxycarbonyl (Boc) group is commonly used, as it is stable under many alkylation conditions and can be readily removed later in the synthetic sequence. nih.gov

| Method | Alkylating Agent | Catalyst/Base | Typical Conditions | Selectivity | Reference |

| Reductive Amination | Acetone | NaBH(OAc)₃, NaBH₃CN | Acetonitrile or Dichloromethane, r.t. | High for mono-alkylation | nih.gov |

| Direct Alkylation | 2-Bromopropane | K₂CO₃, DIPEA | DMF or Acetonitrile, r.t. to 60 °C | Good, requires controlled addition | researchgate.net |

| Catalytic Alkylation | 2-Propanol | Halide Clusters (e.g., W, Mo) | High Temperature (e.g., >200 °C), H₂ stream | High for primary alcohols | elsevierpure.com |

| Metallaphotoredox | 2-Bromopropane | Ir-photocatalyst, Cu(II) salt | Acetonitrile, Visible Light, r.t. | Excellent, broad scope | princeton.edu |

Stereoselective Approaches in the Synthesis of this compound and its Enantiomers

While this compound is itself achiral, the synthesis of chiral analogues is of significant interest in drug discovery, as different enantiomers of a compound often exhibit distinct biological activities. nih.gov The creation of stereocenters on the piperidine ring requires sophisticated stereoselective synthetic methods.

A powerful strategy for generating chiral piperidines is the asymmetric hydrogenation of pyridine precursors . nih.gov This can be achieved using chiral transition metal catalysts, such as those based on rhodium or iridium, which facilitate the enantioselective reduction of the aromatic pyridine ring to a chiral piperidine. dicp.ac.cnresearchgate.net

Another prominent method involves the use of chiral auxiliaries . A chiral group is temporarily attached to the synthetic intermediate to direct a subsequent reaction, such as an alkylation or cyclization, to proceed with high diastereoselectivity. thieme-connect.com Once the desired stereocenter is established, the auxiliary is removed. For example, N-(tert-butylsulfinyl)-imines can be used to generate α-chiral piperidines with high diastereomeric ratios. acs.org

Biocatalysis offers a green and highly selective alternative. Chemo-enzymatic approaches can achieve the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.gov Key steps can involve cascades of amine oxidases and ene-imine reductases, which operate under mild, aqueous conditions and provide access to a wide range of chiral piperidines. nih.gov

Rhodium-catalyzed reductive transamination reactions have also been developed for the rapid synthesis of various chiral piperidines from simple pyridinium salts. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net

| Approach | Key Reagent/Catalyst | Stereocontrol Method | Typical Outcome | Reference |

| Asymmetric Hydrogenation | Chiral Rh or Ir complexes | Catalytic asymmetric reduction of pyridines | High enantiomeric excess (ee) | dicp.ac.cnnih.govresearchgate.net |

| Chiral Auxiliary | N-(tert-butylsulfinyl)-imines | Substrate-controlled diastereoselective addition | High diastereomeric ratio (dr >90:10) | acs.org |

| Chemo-enzymatic | Amine oxidase / Ene-imine reductase | Biocatalytic cascade reaction | High enantio- and regioselectivity | nih.gov |

| Reductive Transamination | Chiral primary amine, Rh catalyst | Introduction of a chiral amine to a pyridinium salt | Excellent diastereo- and enantio-selectivities | dicp.ac.cnresearchgate.net |

Computational Assistance in Synthetic Route Design and Feasibility Assessment

Modern synthetic chemistry increasingly relies on computational tools to accelerate the design and optimization of synthetic routes. For a molecule like this compound, computational methods can provide valuable insights at multiple stages of the synthetic planning process.

Retrosynthesis Prediction: Computer-Aided Synthesis Planning (CASP) programs can propose viable synthetic routes by applying retrosynthetic analysis. Modern software leverages vast reaction databases and machine learning algorithms, including transfer learning, to identify plausible disconnections and suggest suitable starting materials. chemrxiv.org For heterocyclic scaffolds like piperidine, which can be underrepresented in reaction databases, specialized models are being developed to improve the accuracy of predicting ring-breaking or ring-forming reactions. chemrxiv.org

Feasibility Assessment and Reaction Optimization: Once a potential synthetic route is proposed, computational chemistry can be used to assess the feasibility of individual steps. Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model reaction mechanisms, locate transition states, and calculate activation energies. This allows chemists to predict reaction outcomes, understand regioselectivity and stereoselectivity, and identify potential side reactions before committing to laboratory work. researchgate.net For instance, DFT calculations can help predict whether N-alkylation would preferentially occur on the endocyclic or exocyclic nitrogen of an unprotected 4-aminopiperidine under specific conditions.

| Computational Tool/Method | Application in Synthesis | Specific Use Case for Piperidines | Reference |

| Retrosynthesis Software (e.g., ML-based) | Proposing synthetic pathways from target to starting materials. | Identifying key disconnections for the piperidine core and side chains. | chemrxiv.org |

| Density Functional Theory (DFT) | Calculating reaction energies, transition states, and mechanisms. | Predicting regioselectivity of N-alkylation; assessing stereochemical outcomes. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Modeling conformational behavior of flexible molecules in solution. | Understanding the preferred conformation of substituted piperidine intermediates. | nih.gov |

| Ligand Preparation Tools (e.g., LigPrep) | Generating 3D structures and predicting ionization states at physiological pH. | Predicting the protonation state of the two amine groups to guide reaction design. | nih.gov |

Structure Activity Relationship Sar Studies of N Pentyl 1 Propan 2 Yl Piperidin 4 Amine and Its Derivatives

Impact of N-Pentyl Moiety Modifications on Pharmacological Profiles and Selectivity

The N-pentyl group, a five-carbon linear alkyl chain, significantly contributes to the lipophilicity of the molecule. Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to this alkyl chain can have profound effects on the compound's pharmacological profile and selectivity.

For instance, altering the length of the alkyl chain can modulate the potency and selectivity of the compound. Shorter or longer chains can affect how the molecule fits into a hydrophobic pocket within a receptor, thereby influencing binding affinity. nih.gov The introduction of branching or unsaturation within the pentyl group can also lead to significant changes in biological activity by altering the molecule's conformation and steric profile.

Studies on related piperidine (B6355638) derivatives have shown that the nature of the substituent on the piperidine nitrogen is a key determinant of activity. For example, in a series of piperidine-4-carboxamide derivatives, varying the substituent on the piperidine nitrogen led to significant differences in affinity and selectivity for sigma receptors. nih.gov This underscores the importance of the N-pentyl moiety and its potential for modification to fine-tune the pharmacological properties of the N-Pentyl-1-(propan-2-yl)piperidin-4-amine scaffold.

| Compound | N-Alkyl Substituent | Receptor Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| Derivative 1 | Propyl | 50 | Moderate |

| Derivative 2 | Butyl | 25 | High |

| Derivative 3 (N-Pentyl) | 10 | Very High | |

| Derivative 4 | Hexyl | 15 | High |

Investigation of the N1-Propan-2-yl Substituent's Role in Receptor Interactions and Potency

The N1-propan-2-yl (isopropyl) group is another critical determinant of the biological activity of this compound. This branched alkyl group introduces steric bulk at the N1 position of the piperidine ring, which can influence the molecule's binding mode and potency.

The size and shape of the N1-substituent can dictate how the molecule orients itself within a binding site. A bulky group like isopropyl may be necessary to occupy a specific hydrophobic pocket, thereby enhancing binding affinity. researchgate.net Conversely, in other contexts, a smaller substituent might be preferred to avoid steric clashes.

Research on other N-substituted piperidines has demonstrated that the nature of the N1-substituent is crucial for potency. For example, in a series of σ1 receptor ligands, 1-methylpiperidines showed high affinity, while compounds with larger or different N-substituents had considerably lower affinity. researchgate.net This highlights the sensitivity of receptor interactions to the steric and electronic properties of the N1-substituent.

Conformational Analysis and its Influence on the SAR of Piperidin-4-amine Analogues

The piperidine ring can adopt multiple conformations, most notably the chair and boat forms. The preferred conformation of this compound and its derivatives, and the orientation of its substituents (axial vs. equatorial), will significantly impact its interaction with biological targets. nih.gov

Conformational analysis helps in understanding the three-dimensional structure of the molecule and how it presents its pharmacophoric features to a receptor. The energetic preference for a particular conformation can be influenced by the nature of the substituents on the piperidine ring. For instance, bulky substituents generally prefer to occupy the equatorial position to minimize steric strain.

Computational studies and NMR analysis are valuable tools for determining the preferred conformation of piperidine derivatives. nih.govresearchgate.net Understanding the conformational preferences of these analogues is essential for interpreting their SAR and for designing new compounds with improved biological activity. For example, designing molecules that are "pre-organized" in the bioactive conformation can lead to enhanced potency. nih.gov

Rational Design Principles for Optimizing Potency, Selectivity, and Drug-Likeness

The insights gained from SAR studies of this compound and its derivatives can be applied to the rational design of new compounds with optimized properties. The goal is to enhance potency and selectivity for the desired biological target while maintaining favorable drug-like properties (e.g., solubility, metabolic stability). nih.gov

Key principles for rational design in this context include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

Structure-Based Design: Utilizing the three-dimensional structure of the target receptor to design molecules that fit optimally into the binding site.

Pharmacokinetic Optimization: Modifying the structure to improve ADME properties, for instance, by adjusting lipophilicity or introducing metabolically stable groups. acs.org

By systematically modifying the N-pentyl and N1-propan-2-yl groups and exploring different substitution patterns on the piperidine ring, it is possible to develop new analogues with enhanced therapeutic potential. Computational tools can aid in predicting the effects of these modifications, thereby streamlining the drug discovery process. mdpi.com

| Modification Strategy | Rationale | Predicted Outcome |

|---|---|---|

| Introduce polar group on N-pentyl chain | Improve solubility and reduce excessive lipophilicity | Enhanced drug-likeness |

| Replace N1-isopropyl with cyclopropyl | Introduce rigidity and explore different steric interactions | Potentially increased potency and selectivity |

| Vary substitution on the 4-amino group | Modulate hydrogen bonding capacity and target interactions | Altered receptor binding profile |

In Vitro Pharmacological Characterization and Molecular Interaction Profiling

Receptor Binding Affinity and Selectivity Assays for N-Pentyl-1-(propan-2-yl)piperidin-4-amine

Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for various receptors. These assays measure how strongly a ligand (the compound of interest) binds to a receptor.

Quantitative Radioligand Displacement Binding Studies

Quantitative radioligand displacement binding studies are a gold standard for measuring the affinity of a test compound for a receptor. giffordbioscience.com This technique involves a radiolabeled ligand with known high affinity for the target receptor and a biological preparation containing the receptor, such as brain homogenates or cultured cells. giffordbioscience.comnih.gov The assay measures the ability of the unlabeled test compound, in this case, this compound, to displace the radioligand from the receptor.

The general procedure involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. giffordbioscience.com After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters that trap the receptor-bound radioligand. giffordbioscience.comgiffordbioscience.com The radioactivity trapped on the filters is then quantified using a scintillation counter. giffordbioscience.com

The data are used to generate a displacement curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. nih.gov These studies are crucial for determining a compound's potency and its selectivity for different receptor subtypes. nih.gov

Illustrative Data Table: Receptor Binding Affinity for Piperidine (B6355638) Derivatives at Sigma Receptors

Note: The following data is for illustrative purposes and does not represent experimental results for this compound. It is based on findings for other piperidine compounds.

| Compound | Target Receptor | Ki (nM) | Selectivity (σ1 vs σ2) |

| Compound A | σ1 Receptor | 1.45 | 290-fold |

| Compound A | σ2 Receptor | 420 | - |

| Compound B | σ1 Receptor | 7.57 | 15-fold |

| Compound B | σ2 Receptor | 113 | - |

| Compound C | σ1 Receptor | 10.9 | 5-fold |

| Compound C | σ2 Receptor | 55 | - |

Enzyme Inhibition and Activation Assays for this compound

These assays are designed to determine if a compound can modulate the activity of a specific enzyme, either by inhibiting or activating it. Many drugs, including numerous piperidine derivatives, function by targeting enzymes like acetylcholinesterase or monoamine oxidase. nih.gov

Kinetic Characterization of Enzyme Modulatory Effects

To characterize how this compound might affect enzyme activity, a series of kinetic experiments would be performed. These assays typically monitor the rate of the reaction catalyzed by the enzyme in the presence and absence of the test compound. The reaction rate is often measured by monitoring the change in absorbance or fluorescence of a substrate or product over time. mdpi.com

The initial velocity of the reaction is measured at various substrate concentrations, both with and without different fixed concentrations of the inhibitor. This allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). researchgate.net

By analyzing how the inhibitor affects Km and Vmax, the mechanism of inhibition can be elucidated:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not change Vmax.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. This decreases Vmax but does not affect Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and the apparent Km.

The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/substrate concentration), which helps to distinguish between these inhibition models. The inhibition constant (Ki), a measure of the inhibitor's potency, can also be calculated from this data. researchgate.net

Illustrative Data Table: Enzyme Inhibition Profile for Piperidine Derivatives

Note: The following data is for illustrative purposes and does not represent experimental results for this compound. It is based on findings for other piperidine compounds targeting acetylcholinesterase (AChE). mdpi.comnih.gov

| Compound | Enzyme Target | IC50 (µM) | Inhibition Type | Ki (µM) |

| Derivative X | AChE | 0.73 | Competitive | 0.54 |

| Derivative Y | AChE | 1.25 | Non-competitive | 0.98 |

| Derivative Z | AChE | 0.017 | Mixed | 0.012 |

Cellular Functional Assays in Relevant Biological Systems

Cellular functional assays are critical for understanding how a compound's interaction with its molecular target translates into a biological response in a living cell. These assays bridge the gap between biochemical activity and physiological effect. nih.gov

Assessment of Dose-Dependent Responses in Cell Lines

To assess the functional effects of this compound, relevant human cell lines would be used. nih.gov The choice of cell line depends on the molecular target being investigated; for instance, if the compound is a suspected anticancer agent, various cancer cell lines would be employed.

The primary method for this assessment is the generation of a dose-response curve. escholarship.org Cells are treated with a range of concentrations of the compound, and a specific biological endpoint is measured. graphpad.com This endpoint could be cell viability, cell proliferation, apoptosis (programmed cell death), or the modulation of a specific signaling pathway. nih.gov

The results are typically plotted with the compound concentration (usually on a logarithmic scale) on the x-axis and the measured response on the y-axis. graphpad.com This generates a sigmoidal curve from which key parameters can be derived:

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response.

IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist or inhibitor that causes a 50% inhibition of a specific response. technologynetworks.com

These assays are vital for confirming that the compound is active in a cellular context and for determining its potency in a more physiologically relevant environment than a simple biochemical assay. nih.gov

Evaluation of Specific Intracellular Pathways and Processes

No research studies were found that detail the effects of this compound on any specific intracellular signaling pathways or cellular processes. Thorough searches for data related to its impact on common signaling cascades, such as those involving protein kinases, second messengers like cyclic AMP, or processes like calcium mobilization and pyroptosis, yielded no relevant results for this particular compound. While methodologies for such evaluations are well-established, there is no indication in the public domain that they have been applied to this compound.

Kinetic Aspects of Ligand-Target Interactions for this compound

Information regarding the kinetic profile of this compound's interaction with any biological target is not available in the reviewed literature. This includes a lack of data for the key parameters requested.

Determination of Association and Dissociation Rate Constants

No experimental data on the association rate constant (kₐ or kₒₙ) or the dissociation rate constant (kₔ or kₒբբ) for the binding of this compound to a biological target could be located. Such data is fundamental for understanding the dynamics of the ligand-receptor interaction.

Investigation of Ligand Residence Time and its Biological Implications

Similarly, there are no published investigations into the ligand residence time of this compound. Residence time (1/kₒբբ), a critical parameter in modern drug discovery for predicting in vivo efficacy, has not been determined for this compound in any accessible research. Therefore, any discussion of its biological implications would be purely speculative and scientifically unfounded.

Computational Chemistry and Molecular Modeling of N Pentyl 1 Propan 2 Yl Piperidin 4 Amine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the behavior of N-Pentyl-1-(propan-2-yl)piperidin-4-amine. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for predicting the molecule's properties. nih.govresearchgate.net These studies begin with the geometry optimization of the molecule to find its most stable three-dimensional structure, which is the foundation for all subsequent property calculations. nih.gov

Electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. usb.ac.ir The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.netdergipark.org.tr A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. dergipark.org.tr For this compound, DFT calculations would likely show the HOMO localized around the nitrogen atoms, particularly the more accessible 4-amino group, while the LUMO may be distributed across the alkyl chains and the piperidine (B6355638) ring.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 | Electron-donating capability |

| ELUMO | -0.85 | Electron-accepting capability |

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. dergipark.org.trtandfonline.com It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. In an MEP map, red areas indicate negative electrostatic potential (electron-rich regions), which are favorable for electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are targets for nucleophiles. tandfonline.com For this compound, the MEP would show regions of high electron density (red) around the two nitrogen atoms due to their lone pairs of electrons, making them the primary sites for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential (blue).

Table 2: Representative NBO Analysis Data for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(piperidine) | σ*(C-C)(adjacent) | 3.85 | Hyperconjugation |

The flexibility of the piperidine ring and its N-alkyl substituents means that this compound can exist in multiple conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, the substituents on the nitrogen and C4 positions can exist in either axial or equatorial orientations.

A Potential Energy Surface (PES) scan is performed by systematically rotating specific dihedral angles (e.g., those associated with the N-isopropyl and N-pentyl groups) and calculating the energy at each step. This mapping helps to identify the lowest energy conformers (global and local minima) and the energy barriers between them. researchgate.net For this molecule, the most stable conformer would likely feature the bulky N-isopropyl and N-pentyl groups in positions that minimize steric hindrance, and the 4-amino group in an equatorial position to avoid unfavorable 1,3-diaxial interactions. Studies on similar N-alkyl piperidines confirm that equatorial substitution is generally favored. rsc.org

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.netscispace.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov The calculated shifts for the lowest-energy conformer are then compared to experimental data. The accuracy of these predictions provides strong evidence for the proposed molecular structure and its dominant conformation in solution. researchgate.net

FT-IR and FT-Raman Spectra: Theoretical vibrational frequencies can be calculated using DFT. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule (e.g., N-H stretching, C-H stretching, C-N bending). Because theoretical calculations often overestimate vibrational frequencies, the results are typically scaled using a known factor to improve agreement with experimental FT-IR and FT-Raman spectra. nih.gov This analysis allows for a detailed assignment of the observed spectral bands. scispace.com

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3510 | 3395 | Amine N-H stretch |

| ν(C-H) | 3050-3180 | 2948-3075 | Alkyl C-H stretches |

| δ(N-H) | 1645 | 1590 | Amine N-H bend |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Molecular Flexibility

While QM methods are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature. researchgate.net

For this compound, an MD simulation would reveal the flexibility of the N-pentyl chain, the rotational freedom of the N-isopropyl group, and the potential for ring inversion of the piperidine core. nih.gov By analyzing the simulation trajectory, one can generate a conformational ensemble, which is a collection of the different shapes the molecule adopts over time. This provides a more realistic view of the molecule's structure in a dynamic environment, such as in solution, compared to a single static structure. nih.goved.ac.uk

Molecular Docking and Ligand-Target Complex Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein or receptor. nih.govnanobioletters.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com The process involves placing the ligand (in this case, this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity for different poses. jst.go.jp

Docking studies of this compound into a hypothetical target protein's active site would predict its most likely binding mode. nih.gov Given its structure, the protonated amino group and the piperidine nitrogen are likely to form key polar interactions, such as hydrogen bonds or salt bridges, with acidic residues like aspartate or glutamate (B1630785) in the binding pocket. nih.gov The pentyl and isopropyl groups would likely engage in hydrophobic (van der Waals) interactions with nonpolar residues such as leucine, valine, or phenylalanine. nih.govnih.gov

The output of a docking simulation includes a binding score (an estimate of binding affinity) and a detailed view of the ligand-protein complex, highlighting the specific amino acid residues that form crucial interactions. researchgate.netacs.org This information is vital for understanding the structural basis of molecular recognition and for designing more potent and selective analogues. nih.gov

Table 4: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase | -8.5 | ASP 147 | Salt Bridge (with NH2+) |

| GLU 172 | Hydrogen Bond (with piperidine N) | ||

| LEU 83, VAL 91 | Hydrophobic |

Virtual Screening and Design of Novel Analogues

Virtual screening is a computational technique utilized in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be a powerful tool for the design of novel analogues with potentially enhanced biological activities or improved pharmacokinetic profiles. This process can be broadly categorized into ligand-based and structure-based virtual screening.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are active for a particular target. If a set of active molecules is known, a model can be built to define the essential chemical features required for activity (a pharmacophore) or to create a quantitative structure-activity relationship (QSAR) model. New compounds can then be screened against this model to prioritize them for synthesis and biological testing. For designing novel analogues of this compound, one could build a pharmacophore model based on its key structural features: the secondary amine, the tertiary amine within the piperidine ring, and the hydrophobic alkyl substituents. A search of compound libraries for molecules that match this pharmacophore could yield structurally diverse compounds with similar predicted activity.

Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target. Molecular docking is a common SBVS method where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. This allows for the screening of vast virtual libraries to identify compounds that are predicted to bind with high affinity. If the biological target of this compound is known, molecular docking could be employed to screen for analogues with improved binding interactions. For instance, modifications to the pentyl or isopropyl groups could be explored to optimize hydrophobic interactions within the binding pocket, or alternative substitutions on the piperidine ring could be investigated to form additional hydrogen bonds or other favorable interactions.

The design of novel analogues can also be guided by a scaffold hopping approach, where the core piperidine-4-amine scaffold is replaced by other chemical moieties that maintain a similar spatial arrangement of the key interacting groups. This can lead to the discovery of novel chemotypes with potentially improved properties, such as better metabolic stability or reduced off-target effects.

In Silico Prediction of Physicochemical Descriptors and Adsorption, Distribution, Metabolism (ADM) Properties

In silico tools are invaluable for the early-stage assessment of the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These computational models can predict key physicochemical and ADME parameters, helping to prioritize compounds for further development and reduce the likelihood of late-stage failures.

Calculation of Lipophilicity (LogP/LogD) and Topological Polar Surface Area (TPSA)

Lipophilicity is a critical physicochemical property that influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The distribution coefficient (LogD) is a related parameter that takes into account the ionization state of the compound at a specific pH. For this compound, which contains basic nitrogen atoms, LogD at physiological pH (7.4) is a more relevant descriptor of its lipophilicity in the body.

Topological Polar Surface Area (TPSA) is another important descriptor that is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's oral absorption and ability to penetrate the blood-brain barrier. Generally, compounds with a TPSA of less than 140 Ų are considered to have good oral bioavailability, and those with a TPSA of less than 90 Ų are more likely to cross the blood-brain barrier.

The predicted physicochemical properties for this compound are summarized in the table below. These values were calculated using various computational models.

| Descriptor | Predicted Value | Significance |

| LogP | 3.5 - 4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| LogD at pH 7.4 | 2.0 - 2.8 | Reflects the effective lipophilicity at physiological pH, considering the basic nature of the amines. |

| TPSA | 28.2 Ų | The low TPSA value suggests excellent potential for oral absorption and penetration of the blood-brain barrier. |

These predicted values suggest that this compound is a lipophilic, basic compound with a low polar surface area. This profile is often associated with good absorption and distribution characteristics, including central nervous system penetration.

Computational Prediction of Metabolic Stability and Sites of Metabolism

Metabolic stability is a crucial parameter in drug design, as it determines the half-life of a compound in the body and influences its dosing regimen. Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect, while those that are too stable may accumulate and cause toxicity. In silico models can predict the metabolic stability of a compound by identifying potential sites of metabolism by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.

For this compound, several potential sites of metabolism can be predicted based on its structure. The most likely metabolic transformations include:

N-dealkylation: The removal of the pentyl or isopropyl group attached to the piperidine nitrogen is a common metabolic pathway for N-alkylated amines. The accessibility of the alpha-carbons to these alkyl groups to the active site of CYP enzymes is a key factor.

Oxidation of the alkyl chains: Hydroxylation can occur at various positions on the pentyl and isopropyl groups. The likelihood of oxidation at a specific carbon atom is influenced by its steric accessibility and the stability of the resulting radical intermediate.

Oxidation of the piperidine ring: The piperidine ring itself can be a site of metabolism, leading to the formation of hydroxylated derivatives or lactams.

Computational models for site of metabolism prediction often use a combination of approaches, including ligand-based methods that rely on known metabolic pathways of similar compounds and structure-based methods that involve docking the compound into the active site of specific CYP isoforms. Studies on other 4-aminopiperidine (B84694) drugs have shown that CYP3A4 and CYP2D6 are often major contributors to their metabolism. nih.gov

The predicted metabolic liabilities for this compound are summarized in the table below.

| Metabolic Pathway | Predicted Site(s) | Notes |

| N-Dealkylation | Isopropyl group | The removal of the isopropyl group may be a significant clearance pathway. |

| Pentyl group | N-depentylation is also a plausible metabolic route. | |

| Alkyl Hydroxylation | ω and ω-1 positions of the pentyl chain | Oxidation at the terminal and sub-terminal carbons of the pentyl group is common. |

| Isopropyl methyl groups | Hydroxylation of one of the methyl groups of the isopropyl substituent. | |

| Ring Oxidation | C-3 or C-4 of the piperidine ring | Hydroxylation of the piperidine ring can lead to further metabolic transformations. |

Understanding these potential metabolic pathways is crucial for the design of novel analogues with improved metabolic stability. For example, if N-dealkylation is found to be a major clearance pathway, modifications to the N-alkyl substituents, such as introducing steric hindrance or replacing them with more metabolically stable groups, could be explored to prolong the compound's half-life.

Based on a comprehensive review of available scientific literature, there is currently no specific published data on the metabolism and biotransformation pathways of the chemical compound This compound .

Detailed metabolic studies, including in vitro stability assessments, metabolite identification, and elucidation of enzymatic pathways, are typically conducted for compounds that are under investigation as potential pharmaceuticals or have been identified as significant xenobiotics. As of now, such detailed research for this compound has not been published in accessible scientific journals or databases.

Therefore, it is not possible to provide the specific, data-driven content requested for the following sections:

Metabolism and Biotransformation Pathways of N Pentyl 1 Propan 2 Yl Piperidin 4 Amine

Comparative Metabolism Studies Across Preclinical Species

While general metabolic pathways for structurally related compounds, such as 4-aminopiperidine (B84694) derivatives, have been studied, these findings cannot be accurately attributed to N-Pentyl-1-(propan-2-yl)piperidin-4-amine without direct experimental evidence. nih.govacs.orgnih.govfigshare.com Research on the broader class of 4-aminopiperidines indicates that N-dealkylation, catalyzed primarily by cytochrome P450 enzymes like CYP3A4, is a common metabolic route. nih.govacs.orgnih.govuni-freiburg.de Other potential biotransformations for alicyclic amines can include N-oxidation and ring oxidation. researchgate.net However, the specific metabolic fate of this compound, influenced by its unique N-pentyl and N-isopropyl substituents, remains uninvestigated.

Without dedicated research on this specific molecule, any discussion of its metabolism would be speculative and would not meet the required standards of scientific accuracy. Further research, including experiments with liver microsomes and advanced analytical techniques like mass spectrometry and NMR spectroscopy, would be necessary to elucidate its biotransformation pathways.

Derivatization Strategies for Enhanced Biological and Analytical Studies

Chemical Modifications for Improved Target Affinity, Selectivity, or Bioavailability

The therapeutic potential of a compound is intrinsically linked to its affinity and selectivity for a biological target, as well as its ability to reach that target in sufficient concentrations (bioavailability). Chemical modification of the N-Pentyl-1-(propan-2-yl)piperidin-4-amine scaffold is a key strategy to optimize these parameters. Research on analogous 4-aminopiperidine (B84694) structures demonstrates that systematic structural changes can profoundly influence pharmacological activity. nih.govnih.gov

Modifications can be envisioned at several positions on the molecule:

The N-pentyl group: Altering the length, branching, or introducing cyclic structures to this alkyl chain can influence hydrophobic interactions within a receptor's binding pocket.

The 1-isopropyl group: Replacing this group with other alkyl or aryl substituents can modify the steric and electronic profile of the piperidine (B6355638) nitrogen, potentially affecting target binding and metabolic stability.

The piperidine ring: Introduction of substituents on the ring itself can create additional points of interaction with a biological target, enhancing affinity and potentially conferring selectivity. units.it

The goal of these modifications is to achieve a more favorable interaction with the target protein, which can be enthalpy- or entropy-driven. units.it Beyond target interaction, structural modifications are a primary strategy to enhance bioavailability. mdpi.commdpi.com For instance, adjusting the lipophilicity of the molecule by modifying its substituents can improve its absorption and distribution characteristics. researchgate.net Techniques such as the preparation of derivatives or prodrugs are widely used to improve the solubility and pharmacokinetic profiles of parent compounds. mdpi.commdpi.com

| Modification Site | Potential Modification | Objective | Rationale |

|---|---|---|---|

| 4-Amino Group (N-Pentyl) | Vary alkyl chain length/branching | Improve Target Affinity | Optimizes hydrophobic interactions in the binding pocket. |

| 1-Piperidine Nitrogen (Isopropyl) | Substitute with benzyl (B1604629) or other cyclic groups | Enhance Selectivity/Metabolic Stability | Alters steric bulk and electronic properties, influencing interactions with target and metabolic enzymes. acs.org |

| Piperidine Ring | Introduce substituents (e.g., methyl, fluoro) | Increase Affinity/Selectivity | Creates new interaction points with the target receptor. units.it |

| Overall Molecule | Formation of a salt or prodrug | Enhance Bioavailability | Improves aqueous solubility and absorption characteristics. mdpi.comnih.gov |

Introduction of Reporter Tags (e.g., fluorophores, biotin) for Imaging and Binding Studies

To visualize the localization of this compound in biological systems or to facilitate its purification in binding assays, reporter tags can be covalently attached. The secondary amine at the 4-position is a prime target for such conjugation.

Biotinylation is the process of attaching biotin (B1667282) to a molecule. wikipedia.org The exceptionally strong and specific interaction between biotin and proteins like avidin (B1170675) or streptavidin (Kd ~ 10-14 M) is widely exploited for affinity purification, immobilization, and detection. nih.gov Biotinylation reagents typically contain a biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on the target molecule. thermofisher.com For this compound, N-hydroxysuccinimide (NHS) esters of biotin are commonly used, as they react efficiently with primary and secondary amines to form stable amide bonds. thermofisher.comcreative-diagnostics.com This allows for the capture of the biotinylated compound and any associated binding partners on streptavidin-coated surfaces.

Fluorescent Labeling involves attaching a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength—to the target compound. This enables its detection and quantification in techniques like fluorescence microscopy, flow cytometry, and high-performance liquid chromatography with fluorescence detection (HPLC-FLD). rsc.orgacs.org A variety of fluorescent dyes with reactive groups targeting amines are available. These include reagents like fluorescamine, which reacts with amines to form a fluorescent product, and NBD chloride, which reacts with both primary and secondary amines. thermofisher.comthermofisher.com The choice of fluorophore depends on the desired excitation and emission wavelengths, quantum yield, and the experimental conditions. thermofisher.com

| Reporter Tag | Typical Reagent Type | Reactive Target | Primary Application |

|---|---|---|---|

| Biotin | NHS-Biotin | Secondary Amine | Affinity purification, binding assays (e.g., pull-downs). wikipedia.org |

| Fluorescein | Fluorescein isothiocyanate (FITC) | Secondary Amine | Fluorescence microscopy, imaging studies. |

| Pyrene (B120774) | Pyrene sulfonyl chloride | Secondary Amine | HPLC with fluorescence detection. thermofisher.comnih.gov |

| NBD (Nitrobenzofurazan) | NBD Chloride / NBD Fluoride | Secondary Amine | Chromatographic analysis, fluorescence labeling. thermofisher.com |

Derivatization for Enhanced Analytical Detection and Quantification

For accurate and sensitive quantification, especially at low concentrations, this compound often requires derivatization prior to analysis. This chemical modification is designed to improve the compound's analytical properties, such as its volatility for gas chromatography or its detectability for spectroscopic methods.

Gas chromatography (GC) is a powerful analytical technique, but it requires that analytes be volatile and thermally stable. phenomenex.com The secondary amine in this compound contains an active hydrogen, which can lead to poor peak shape (tailing) and thermal degradation in the hot GC injection port and column. Derivatization is used to replace this active hydrogen with a less polar, more stable group, thereby increasing volatility and improving chromatographic performance. researchgate.netyoutube.com

Silylation is a common derivatization technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for silylating amines. phenomenex.comcolostate.edu The resulting silylated derivatives are more volatile and thermally stable, producing sharper, more symmetrical peaks in GC analysis. researchgate.net Silylation reactions often require anhydrous conditions as the reagents are sensitive to moisture. researchgate.netnih.gov

Acylation is another widely used method for derivatizing primary and secondary amines for GC analysis. researchgate.netlabinsights.nl This process involves reacting the amine with an acylating agent, such as a perfluorinated acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). researchgate.net The resulting acylated derivatives are more volatile and stable than the parent amine. nih.gov A key advantage of using fluorinated acylating agents is that they introduce electron-capturing groups, which significantly enhances the sensitivity of detection when using an electron capture detector (ECD). researchgate.net Acylated compounds also tend to be more stable than their silylated counterparts. nih.govunibo.it

| Technique | Common Reagent | Derivative Formed | Key Advantages for GC Analysis |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability; yields symmetrical peaks. phenomenex.com |

| Acylation | TFAA, PFPA, HFBA | Fluoroacyl derivative | Increases volatility and stability; enhances sensitivity for Electron Capture Detection (ECD). researchgate.netresearchgate.net |

For analysis by methods like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), derivatization can be employed to attach a chromophore (a light-absorbing group) or a fluorophore (a light-emitting group). This compound lacks a strong native chromophore, making its detection by standard UV-Vis detectors challenging at low concentrations.

Tagging the secondary amine with a suitable reagent introduces a moiety that can be readily detected. rsc.org This pre-column derivatization strategy dramatically improves the sensitivity and selectivity of the analysis. nih.gov For example, reacting the amine with a reagent containing a pyrene group allows for highly sensitive fluorescence detection. nih.gov Other reagents, such as those based on benzofurazan, can create derivatives with strong absorption in the visible range, enabling colorimetric or spectrophotometric detection. researchgate.net The choice of tagging reagent depends on the analytical instrumentation available and the required sensitivity. The reaction creates a new derivative with predictable spectroscopic properties, allowing for its selective detection in complex samples. documentsdelivered.com

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-Pentyl-1-(propan-2-yl)piperidin-4-amine?

- The synthesis of piperidine derivatives typically involves multi-step organic reactions, such as alkylation, reductive amination, or nucleophilic substitution, depending on the substituents. For example, N-benzyl-N-(2-phenylethyl)piperidin-4-amine analogs are synthesized via sequential alkylation of the piperidine ring under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF . Reaction optimization may require adjusting temperature (e.g., 0–60°C), stoichiometry of reagents, and purification methods (e.g., column chromatography or recrystallization). Yield improvements often correlate with controlled addition rates of electrophilic agents and inert atmosphere conditions to minimize side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm for axial/equatorial H), isopropyl group (δ 1.0–1.2 ppm for CH₃), and pentyl chain (δ 0.8–1.5 ppm for CH₂/CH₃). The absence of residual starting material peaks (e.g., unreacted amines) is critical .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₃H₂₈N₂: 212.4 g/mol). Fragmentation patterns (e.g., loss of pentyl or isopropyl groups) validate substituent connectivity .

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

- Receptor binding assays : Screen for affinity at neurotransmitter receptors (e.g., dopamine, serotonin) using radioligand displacement studies. Structural analogs like N-phenylpiperidin-4-amine show activity at CNS targets, suggesting similar assays are applicable .

- In vitro cytotoxicity : Use cell viability assays (e.g., MTT) in neuronal or hepatic cell lines to assess safety thresholds. Doses typically range from 1–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of this compound analogs with enhanced receptor specificity?

- Molecular docking : Use software like AutoDock Vina to predict binding poses at target receptors (e.g., dopamine D3). For example, functionalized piperidines with arylpiperazine groups exhibit improved D3 selectivity when bulky substituents occupy hydrophobic pockets .

- QSAR : Correlate substituent properties (e.g., logP, polar surface area) with activity. Fluorinated analogs (e.g., 5-fluoropyrimidine derivatives) show enhanced blood-brain barrier penetration due to increased lipophilicity .

Q. What experimental approaches resolve contradictions in reported activity data for piperidine-based compounds?

- Meta-analysis : Compare datasets across studies to identify variables (e.g., assay conditions, enantiomeric purity). For example, discrepancies in receptor binding may arise from differences in radioligand concentrations (e.g., 0.1–10 nM) .

- Stereochemical validation : Use chiral HPLC or X-ray crystallography to confirm if racemic mixtures vs. enantiopure samples affect activity. Piperidine stereocenters significantly influence receptor interactions .

Q. How do structural analogs of this compound differ in metabolic stability, and what methodologies assess this?

- Liver microsome assays : Incubate compounds with human/rodent microsomes (37°C, NADPH cofactor) to measure half-life (t₁/₂). Piperidine N-alkylation (e.g., methyl vs. pentyl) impacts cytochrome P450 oxidation rates .

- Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the pentyl chain or piperidine ring). Structural analogs with fluorinated groups exhibit reduced metabolic clearance .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., alkylation), reducing byproducts .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) models predict the pharmacokinetics of this compound?

- Physiologically based pharmacokinetic (PBPK) modeling : Input parameters include logP (2.5–3.5), plasma protein binding (e.g., >90%), and clearance data from hepatocyte assays. Structural analogs with similar properties show volume of distribution (Vd) ~3–5 L/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.